

"physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate"

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Compound of Interest

Compound Name: Ethyl 5-aminobenzofuran-2-carboxylate

Cat. No.: B115092

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An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its benzofuran core, substituted with an amino group and an ethyl carboxylate, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 5-aminobenzofuran-2-carboxylate**, detailed experimental protocols for its synthesis and characterization, and its role as a key intermediate in the development of therapeutics targeting the serotonergic system.

Chemical and Physical Properties

Ethyl 5-aminobenzofuran-2-carboxylate is typically a yellow to dark brown or beige solid.^[1]^[2] Its core structure consists of a fused benzene and furan ring system. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	174775-48-5[3]
Molecular Formula	C ₁₁ H ₁₁ NO ₃ [3]
Molecular Weight	205.21 g/mol [3]
IUPAC Name	ethyl 5-amino-1-benzofuran-2-carboxylate[3]
Synonyms	5-Aminobenzofuran-2-carboxylic acid ethyl ester, Ethyl 5-amino-1-benzofuran-2-carboxylate[4]
InChI Key	YFFLLDHEEWSHQG-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Yellow to dark brown solid/Beige Powder	[1][2]
Melting Point	54-56 °C	[5]
Boiling Point (Predicted)	348.1 ± 22.0 °C at 760 mmHg	[5]
Density (Predicted)	1.258 ± 0.06 g/cm ³	[5]
Solubility	Soluble in Chloroform, DMSO	[5]
pKa (Predicted)	3.32 ± 0.10	[5]
XLogP3	2.2	[3]
Topological Polar Surface Area	65.5 Å ²	[3]

Experimental Protocols

Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

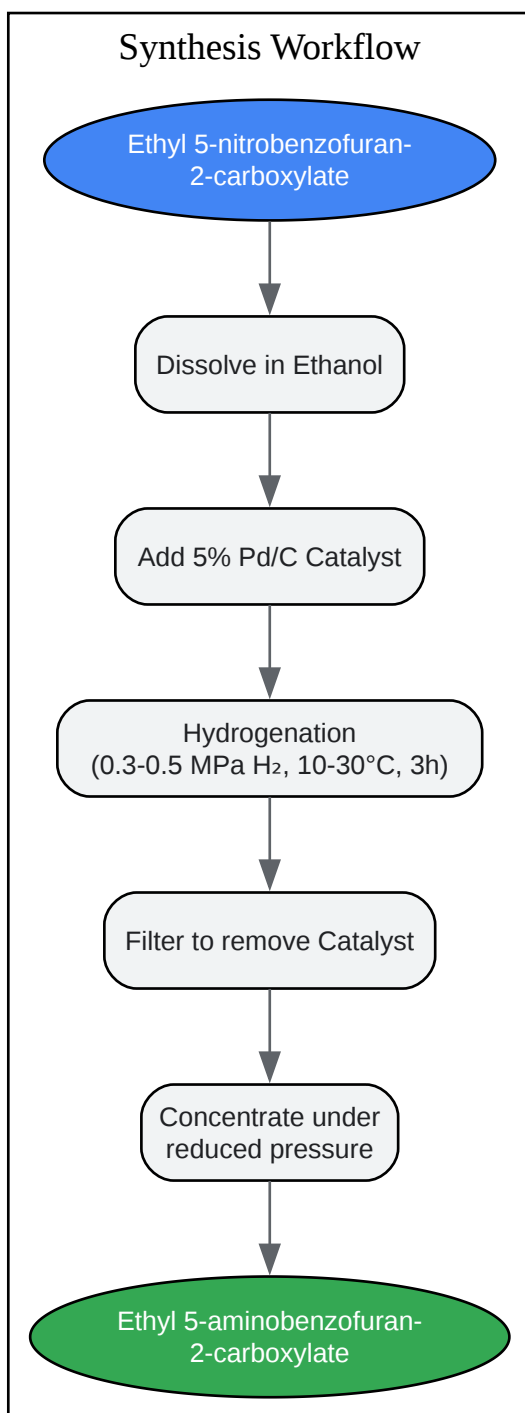
A common and efficient method for the synthesis of **Ethyl 5-aminobenzofuran-2-carboxylate** involves the reduction of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate.[5]

Materials:

- Ethyl 5-nitrobenzofuran-2-carboxylate
- Ethanol
- 5% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas

Procedure:

- In a reaction flask, dissolve 20.0 g of Ethyl 5-nitrobenzofuran-2-carboxylate in 300 mL of ethanol.[\[5\]](#)
- Add 2.0 g of 5% Pd/C catalyst to the solution.[\[5\]](#)
- Seal the reaction vessel and purge with hydrogen gas twice to ensure an inert atmosphere.[\[5\]](#)
- Pressurize the vessel with hydrogen gas to 0.3-0.5 MPa.[\[5\]](#)
- Maintain the reaction temperature between 10-30°C and stir for 3 hours.[\[5\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.[\[5\]](#)
- Concentrate the filtrate under reduced pressure to dryness to yield **Ethyl 5-aminobenzofuran-2-carboxylate**. A yield of approximately 98% (17.1 g) can be expected.[\[5\]](#)



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Synthesis of **Ethyl 5-aminobenzofuran-2-carboxylate**.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Expected signals include those for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the benzofuran ring system, and a broad singlet for the amino ($-\text{NH}_2$) protons. The specific chemical shifts and coupling constants of the aromatic protons will depend on their positions on the bicyclic ring.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-185 ppm), carbons of the aromatic rings, the methylene and methyl carbons of the ethyl group (around 61 ppm and 14 ppm, respectively), and the carbon atom attached to the amino group.^{[6][7]}

Experimental Protocol for NMR:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

- N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}).
- C=O stretching vibration for the ester carbonyl group (around 1700-1720 cm^{-1}).
- C-O stretching vibrations for the ester and furan ether linkages (around 1100-1300 cm^{-1}).
- Aromatic C=C stretching vibrations (around 1450-1600 cm^{-1}).

Experimental Protocol for FTIR (KBr Pellet):

- Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr).
- Grind the mixture to a fine powder.
- Use a hydraulic press to form a thin, transparent pellet.
- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **Ethyl 5-aminobenzofuran-2-carboxylate**, the molecular ion peak (M^+) would be expected at an m/z corresponding to its molecular weight (205.21). Common fragmentation patterns for esters may involve the loss of the ethoxy group ($-OCH_2CH_3$, 45 Da) or the ethyl group ($-CH_2CH_3$, 29 Da).^{[8][9]}

Experimental Protocol for ESI-MS:

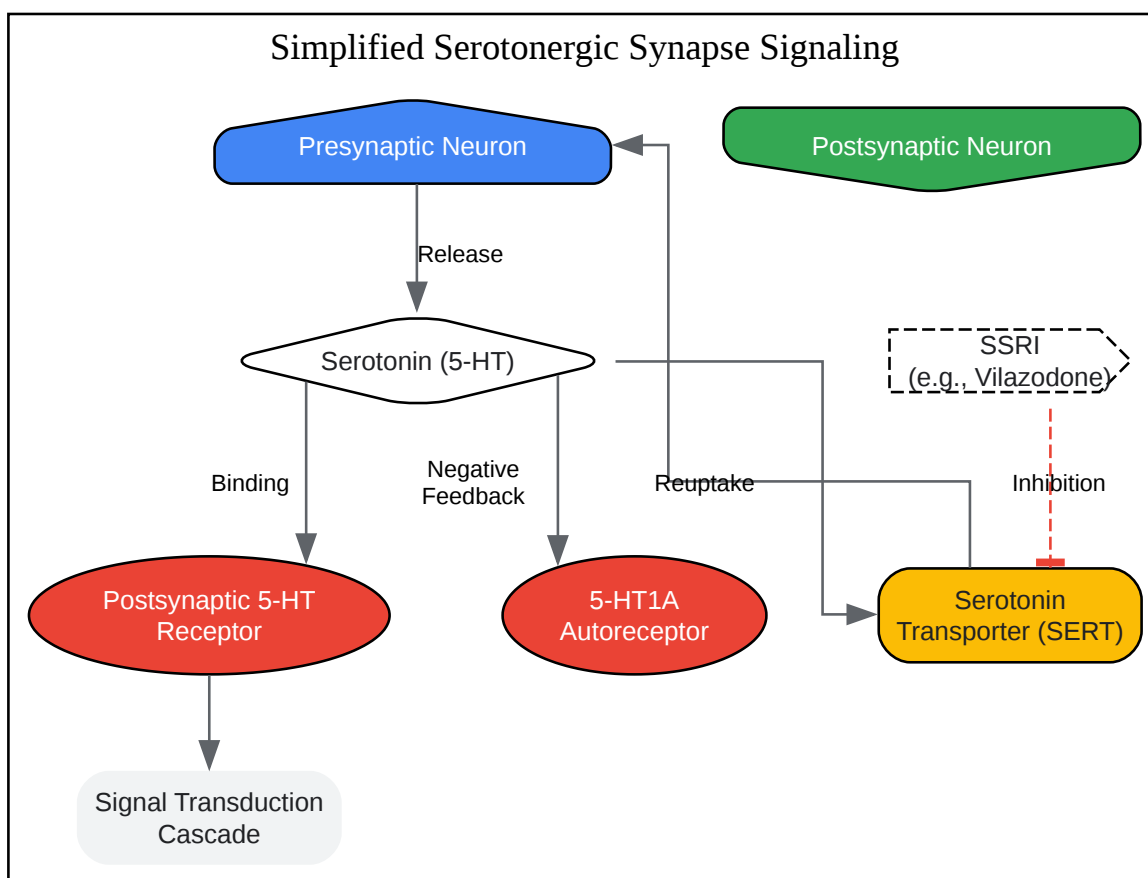
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.

Role in Drug Development and Signaling Pathways

Ethyl 5-aminobenzofuran-2-carboxylate is a crucial building block in the synthesis of several pharmaceutical compounds, most notably Vilazodone.^[4] Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT_{1A} receptor.^[10] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.

The involvement of **Ethyl 5-aminobenzofuran-2-carboxylate** as a precursor to Vilazodone highlights its importance in targeting the serotonergic signaling pathway. SSRIs function by blocking the serotonin transporter (SERT), which leads to an increase in the concentration of

serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is thought to be a key factor in the therapeutic action of antidepressants. The partial agonism at 5-HT_{1A} receptors can further modulate serotonergic activity.



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Role of SSRIs in the Serotonergic Synapse.

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile structure make it an important intermediate for the development of new therapeutics. Its role in the synthesis of Vilazodone underscores its significance in the field of medicinal chemistry, particularly for targeting neurological disorders through the modulation of serotonergic signaling.

pathways. This guide provides essential technical information to support further research and development involving this key pharmaceutical building block.

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